molecular formula C15H20O2 B13816927 (5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one

(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one

Cat. No.: B13816927
M. Wt: 232.32 g/mol
InChI Key: SLGKCOCDZZQQLY-LXQMTTSMSA-N
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Description

(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a cyclodeca[b]furan system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one can be achieved through multi-component reactions involving pyruvic acid, aromatic amines, and other starting materials. One-pot synthesis methods are often employed to streamline the process and improve yields . The reaction typically involves refluxing in acetic acid, with the structures of the prepared compounds confirmed through elemental analysis and spectral data such as mass spectrometry, IR, 1H-NMR, and 13C-NMR spectroscopy .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-component reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furan ring and the cyclodeca[b]furan system.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) and other electrophiles .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, (5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biology and medicine, this compound has shown potential as an antibacterial and antifungal agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .

Industry: In industry, this compound is used in the production of pharmaceuticals, resins, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other furan derivatives such as furan-2(5H)-one, 2,5-furandicarboxylic acid, and isofuranodiene . These compounds share structural similarities with (5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one but differ in their specific functional groups and reactivity.

Uniqueness: What sets this compound apart is its unique cyclodeca[b]furan system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and versatility .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h6-7,14H,4-5,8-9H2,1-3H3/b10-7-,11-6-

InChI Key

SLGKCOCDZZQQLY-LXQMTTSMSA-N

Isomeric SMILES

C/C/1=C/CC2=C(C(=O)OC2C/C(=C\CC1)/C)C

Canonical SMILES

CC1=CCC2=C(C(=O)OC2CC(=CCC1)C)C

Origin of Product

United States

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